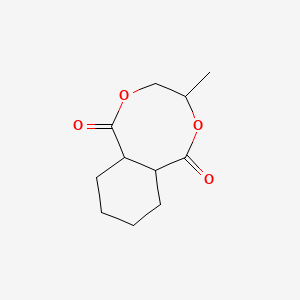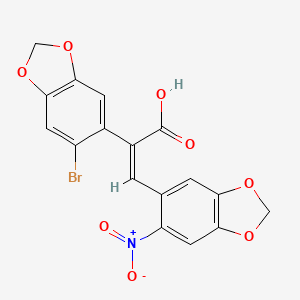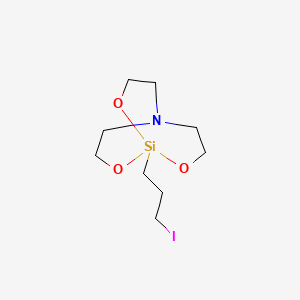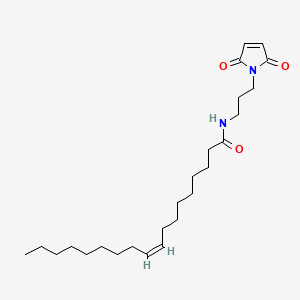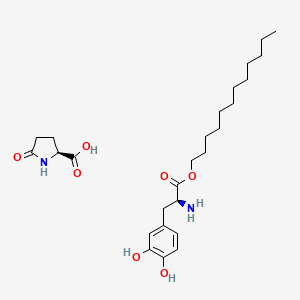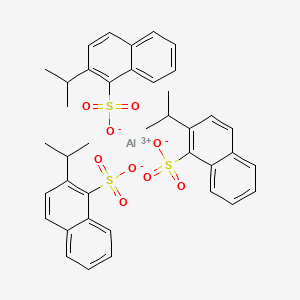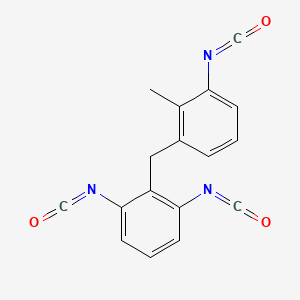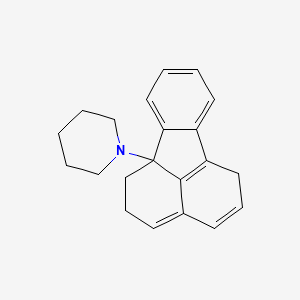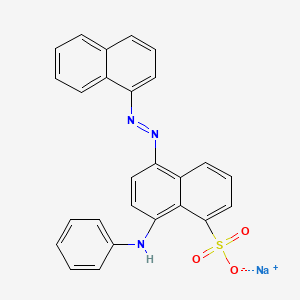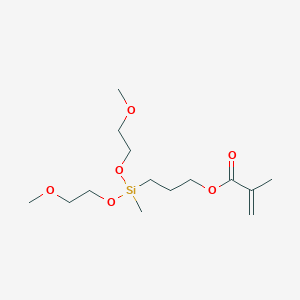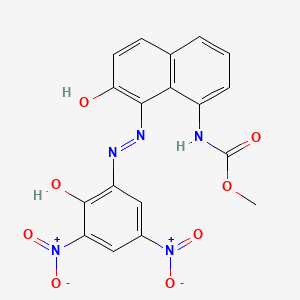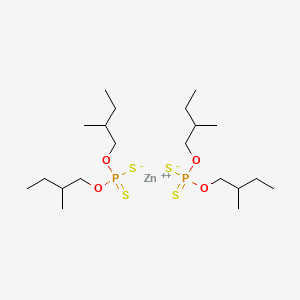
N,N'-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine: is a specialized organosilane compound. It is characterized by the presence of two dimethoxymethylsilyl groups attached to a central ethylenediamine backbone. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine typically involves the reaction of ethylenediamine with a suitable silane precursor. One common method is the reaction of ethylenediamine with 3-(dimethoxymethylsilyl)-2-methylpropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The dimethoxymethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine is used as a ligand for the surface modification of silica gel. This modification enhances the gel’s ability to uptake heavy metal ions, making it useful in environmental and analytical chemistry .
Biology: The compound’s ability to modify surfaces extends to biological applications, where it can be used to functionalize biomaterials for improved biocompatibility and targeted delivery of therapeutic agents.
Medicine: In medicine, the compound’s surface-modifying properties are explored for drug delivery systems, where it can enhance the stability and bioavailability of drugs.
Industry: Industrially, N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine involves its interaction with surfaces through the silane groups. These groups can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable, modified layer. This modification can enhance the surface’s properties, such as hydrophobicity, adhesion, and mechanical strength .
Comparison with Similar Compounds
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine: This compound is similar in structure but has trimethoxysilyl groups instead of dimethoxymethylsilyl groups.
N-(3-(trimethoxysilyl)propyl)ethylenediamine: This compound has a single trimethoxysilyl group and is used for similar surface modification applications.
Uniqueness: N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine is unique due to the presence of dimethoxymethylsilyl groups, which provide distinct reactivity and properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific surface modifications and enhanced material properties.
Properties
CAS No. |
84963-00-8 |
|---|---|
Molecular Formula |
C16H40N2O4Si2 |
Molecular Weight |
380.67 g/mol |
IUPAC Name |
N,N'-bis[3-[dimethoxy(methyl)silyl]-2-methylpropyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H40N2O4Si2/c1-15(13-23(7,19-3)20-4)11-17-9-10-18-12-16(2)14-24(8,21-5)22-6/h15-18H,9-14H2,1-8H3 |
InChI Key |
JLMMYHBYCKHJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCC(C)C[Si](C)(OC)OC)C[Si](C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


